![molecular formula C18H18FN5OS B10773708 4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide](/img/structure/B10773708.png)

4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

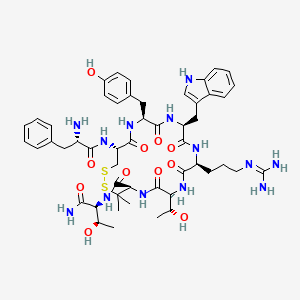

4-[18F]fluoro-N-[4-[6-(isopropylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]-N-methylbenzamide, commonly referred to as [18F]FITM, is a radiolabeled compound used in positron emission tomography (PET) imaging. This compound is particularly significant in the field of medicinal chemistry due to its ability to image biological processes at the molecular level, especially those involving the metabotropic glutamate receptor subtype 1 (mGluR1) .

Preparation Methods

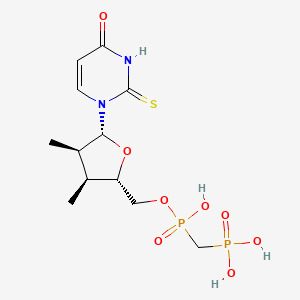

The synthesis of [18F]FITM involves a modified alcohol-enhanced 18F-fluorodeboronation method. This method is advantageous as it tolerates the presence of sensitive heterocycles in Bpin precursors, allowing a one-step 18F-fluorodeboronation on automated platforms . The synthetic route typically involves the following steps:

Preparation of Bpin Precursors: The starting materials are prepared by introducing boronic acid pinacol ester (Bpin) groups into the molecular structure.

18F-Fluorodeboronation: The Bpin precursors undergo a fluorodeboronation reaction in the presence of 18F-fluoride ions, facilitated by copper-mediated catalysis.

Automated Radiosynthesis: The reaction is carried out on fully automated platforms like the TRACERlab™ FX FN, ensuring high efficiency and reproducibility.

Chemical Reactions Analysis

[18F]FITM primarily undergoes substitution reactions during its synthesis. The key reaction is the copper-mediated 18F-fluorination of organoboranes, which involves the replacement of the boronic acid pinacol ester group with a fluorine-18 atom . Common reagents used in this reaction include:

Copper Catalysts: Essential for facilitating the fluorination process.

Alcohols: Methanol or n-butanol are used as co-solvents to enhance the reaction’s efficiency.

The major product formed from this reaction is the radiolabeled [18F]FITM, which is then purified and used for PET imaging.

Scientific Research Applications

[18F]FITM has several important applications in scientific research:

Mechanism of Action

[18F]FITM exerts its effects by binding to the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is a G protein-coupled receptor involved in excitatory neurotransmission. Upon binding, [18F]FITM allows for the visualization of mGluR1 distribution and density in the brain using PET imaging . The molecular target of [18F]FITM is the mGluR1 receptor, and the pathway involved includes the activation of phospholipase C, leading to increased neuronal excitability .

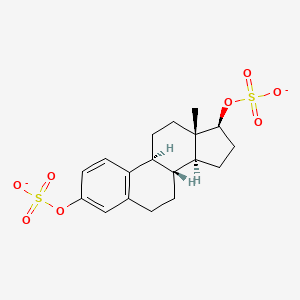

Comparison with Similar Compounds

[18F]FITM is unique in its ability to image mGluR1 with high specificity and sensitivity. Similar compounds include:

[18F]JNJ-46356479: Another radiolabeled compound used for PET imaging, but with different molecular targets.

[18F]TRACK: A tropomyosin receptor kinase inhibitor used in PET imaging.

[18F]olaparib: A poly (ADP-ribose) polymerase inhibitor used in PET imaging.

Compared to these compounds, [18F]FITM is specifically designed for imaging mGluR1, making it particularly valuable for studying neurological processes and disorders involving this receptor .

Properties

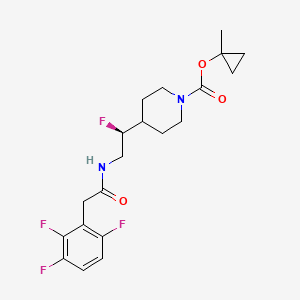

Molecular Formula |

C18H18FN5OS |

|---|---|

Molecular Weight |

370.4 g/mol |

IUPAC Name |

4-(18F)fluoranyl-N-methyl-N-[4-[6-(propan-2-ylamino)pyrimidin-4-yl]-1,3-thiazol-2-yl]benzamide |

InChI |

InChI=1S/C18H18FN5OS/c1-11(2)22-16-8-14(20-10-21-16)15-9-26-18(23-15)24(3)17(25)12-4-6-13(19)7-5-12/h4-11H,1-3H3,(H,20,21,22)/i19-1 |

InChI Key |

WIVGIKIKQHUFOD-AWDFDDCISA-N |

Isomeric SMILES |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)[18F] |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1)C2=CSC(=N2)N(C)C(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R)-N-[4-(benzoyl)phenyl]-2-(4-methylphenoxy)propanamide](/img/structure/B10773631.png)

![[(2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773654.png)

![2-[(6-Amino-1,3-benzothiazol-2-yl)sulfanyl]-N-{1-[(3,4-dichlorophenyl)methyl]piperidin-4-yl}acetamide](/img/structure/B10773661.png)

methyl]-2,6-dimethylbenzamide](/img/structure/B10773678.png)

![2-[[3-(4-Fluorophenyl)-3-(4-phenylphenoxy)propyl]-methylamino]acetic acid](/img/structure/B10773679.png)

![[(3S,5R,6S,8S,10R,13S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10773709.png)